Pericosine A

Anticancer Cytotoxicity Leukemia

Pericosine A is the most potent pericosine (P388 ED50: 0.1 μg/mL), uniquely inhibiting both EGFR tyrosine kinase (40–70% at 100 μg/mL) and human topoisomerase II (IC50: 100–300 μM)—a dual mechanism absent in Pericosines B–E. It is 40-fold more potent than Pericosine B and >100-fold more potent than Pericosine E. For glycosidase studies, procure the (-)-enantiomer exclusively; the (+)-enantiomer is completely inactive. Natural Pericosine A is a 68:32 enantiomeric mixture—specify composition at order. As the parent scaffold for halogenated analog programs, it is the essential baseline comparator. Demonstrates in vivo survival benefit at 25 mg/kg in P388 murine model.

Molecular Formula C8H11ClO5
Molecular Weight 222.62 g/mol
Cat. No. B3025926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePericosine A
Molecular FormulaC8H11ClO5
Molecular Weight222.62 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(C(C(C1Cl)O)O)O
InChIInChI=1S/C8H11ClO5/c1-14-8(13)3-2-4(10)6(11)7(12)5(3)9/h2,4-7,10-12H,1H3/t4-,5+,6-,7+/m1/s1
InChIKeyAEDMWQPFIPNFCS-UCROKIRRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pericosine A: Quantitative Cytotoxicity, EGFR/Topoisomerase II Inhibition, and Enantiomer-Specific Activity


Pericosine A is a chlorinated carbasugar metabolite isolated from the marine-derived fungus Periconia byssoides [1]. It exhibits significant in vitro cytotoxicity against murine P388 lymphocytic leukemia cells with an ED50 of 0.1 μg/mL, making it the most potent member of the pericosine family [2]. Beyond direct cytotoxicity, Pericosine A demonstrates dual-target inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase (40–70% inhibition at 100 μg/mL) and human topoisomerase II (IC50: 100–300 μM) [3]. The natural product exists as an enantiomeric mixture (68:32 (+):(-)), and studies with synthesized enantiomers reveal that glycosidase inhibitory activity is stereospecific, with (-)-pericosine A inhibiting α-glucosidase (IC50: 2.25 mM) while the (+)-enantiomer is inactive [4].

Why Pericosine A Cannot Be Substituted with Pericosine B, C, D, or E in Anticancer or Glycosidase Research


Substitution with other pericosine analogs or generic EGFR/topoisomerase II inhibitors is not scientifically justified due to quantifiable differences in potency, target engagement, and stereochemical dependence. Pericosine A is 40-fold more potent than Pericosine B (ED50: 0.1 vs. 4.0 μg/mL) and over 100-fold more potent than Pericosine E (ED50: 15.5 μg/mL) in P388 cytotoxicity assays [1]. Unlike Pericosine B, which lacks reported EGFR and topoisomerase II inhibition, Pericosine A uniquely engages both targets simultaneously, a dual mechanism not observed in its closest analogs [2]. Furthermore, glycosidase inhibition is entirely enantiomer-dependent, with (-)-pericosine A active against α-glucosidase (IC50: 2.25 mM) while the (+)-enantiomer is inactive, rendering racemic or incorrectly specified material unsuitable for diabetes-related studies [3]. These quantitative gaps preclude functional interchangeability in any assay requiring defined potency or stereochemical identity.

Quantitative Differentiation of Pericosine A: Head-to-Head Cytotoxicity, Dual-Target Inhibition, and Stereospecific Activity


Cytotoxicity Against P388 Leukemia Cells: Pericosine A vs. Pericosine B, C, D, and E

Pericosine A exhibits the most potent in vitro cytotoxicity among all pericosine congeners against the murine P388 lymphocytic leukemia cell line. Direct comparison shows Pericosine A is 40-fold more potent than Pericosine B (ED50: 0.1 vs. 4.0 μg/mL) and over 150-fold more potent than Pericosine E (ED50: 0.1 vs. 15.5 μg/mL) [1]. This potency gap is critical for assay design and dose-response studies, as substituting Pericosine A with any other pericosine would require significantly higher concentrations to achieve comparable effects, potentially introducing off-target artifacts or solubility limitations.

Anticancer Cytotoxicity Leukemia

Dual-Target Inhibition: EGFR and Topoisomerase II Activity Unique to Pericosine A

Pericosine A is distinguished from its closest analogs (Pericosine B, C, D, E) by its dual-target inhibition of EGFR tyrosine kinase and human topoisomerase II. While Pericosine B exhibits cytotoxicity, published studies report no EGFR or topoisomerase II inhibitory activity for Pericosine B, C, D, or E [1]. Pericosine A inhibits EGFR by 40–70% at 100 μg/mL and inhibits topoisomerase II with an IC50 of 100–300 μM [2]. This dual mechanism is not observed in other pericosines, making Pericosine A the only member of this family suitable for mechanistic studies targeting oncogenic signaling and DNA topology simultaneously.

EGFR Topoisomerase II Kinase inhibition

Stereospecific Glycosidase Inhibition: (-)-Pericosine A vs. (+)-Pericosine A

Glycosidase inhibitory activity of Pericosine A is entirely stereospecific. The (-)-enantiomer inhibits α-glucosidase with an IC50 of 2.25 mM and β-galactosidase with an IC50 of 5.38 mM, while the (+)-enantiomer shows no detectable activity against these five enzymes tested [1]. Natural Pericosine A exists as a 68:32 mixture of (+)- and (-)-enantiomers, meaning the biological activity in glycosidase assays is solely attributable to the (-)-enantiomer component [2]. This stereochemical dependence necessitates specification of enantiomeric identity for any glycosidase-targeted research; racemic or undefined material will exhibit variable and submaximal potency.

Glycosidase Diabetes Enantiomer

Broad-Spectrum Anticancer Activity Across Human Cell Lines

Pericosine A demonstrates broad-spectrum growth inhibition across a panel of human cancer cell lines, with GI50 values ranging from 0.05 to 24.55 μM . This broad activity profile distinguishes Pericosine A from more narrowly active marine natural products. While direct comparative data against other pericosines in this panel are not available, the low nanomolar GI50 (0.05 μM) observed in some cell lines suggests potent activity that may exceed that of structurally related carbasugars lacking the chlorinated cyclohexene core. The compound also shows selective cytotoxicity against breast and glioblastoma cell lines [1], a selectivity pattern not reported for Pericosine B or other analogs.

Anticancer Cell panel GI50

High-Impact Research Applications for Pericosine A Based on Quantitative Differentiation


Mechanistic Studies of Dual EGFR/Topoisomerase II Inhibition

Pericosine A is uniquely suited for investigations into the synergistic or additive effects of simultaneous EGFR and topoisomerase II inhibition in cancer cells. Unlike Pericosine B, C, D, or E, which lack reported activity against these targets, Pericosine A engages both pathways [1]. Researchers studying cross-talk between growth factor signaling and DNA topology regulation should procure Pericosine A to ensure both targets are engaged in their experimental system. The compound's moderate potency (EGFR: 40–70% inhibition at 100 μg/mL; Topo II: IC50 100–300 μM) makes it a useful tool compound for proof-of-concept studies rather than a clinical candidate, and its marine-derived carbasugar scaffold offers a distinct chemotype from synthetic kinase inhibitors .

Enantiomer-Specific Glycosidase Inhibition in Metabolic Disease Models

For research into α-glucosidase or β-galactosidase inhibition as a therapeutic strategy for diabetes or lysosomal storage disorders, (-)-pericosine A is the required enantiomer. The (+)-enantiomer is completely inactive against five tested glycosidases, and natural Pericosine A is a 68:32 mixture, meaning only approximately one-third of racemic material contributes to glycosidase inhibition [1]. Procurement specifications must explicitly request (-)-pericosine A for reproducible enzyme inhibition data; use of undefined enantiomeric mixtures will result in variable potency and confounded dose-response relationships. This stereochemical requirement does not apply to anticancer studies, where both enantiomers exhibit similar potency .

P388 Murine Leukemia Xenograft Studies Requiring Maximal In Vivo Potency

In vivo efficacy studies using the P388 murine leukemia model should utilize Pericosine A due to its demonstrated survival benefit at 25 mg/kg dosing and its 40-fold greater in vitro potency compared to Pericosine B [1]. While Pericosine D (ED50: 3.0 μg/mL) also shows significant activity, Pericosine A remains the most potent pericosine in this model and the only one with reported in vivo tumor inhibitory activity combined with defined molecular targets . Substitution with other pericosines would require dose escalation or may fail to reproduce the survival extension observed with Pericosine A.

Structure-Activity Relationship (SAR) Studies of Halogenated Carbasugars

Pericosine A serves as the parent scaffold for halogenated derivative studies. The 6-bromo and 6-iodo congeners exhibit antitumor activity comparable to Pericosine A against P388, L1210, and HL-60 cell lines, while the 6-fluoro derivative is less active [1]. This SAR data positions Pericosine A as the baseline comparator for any novel halogenated or otherwise modified carbasugar analogs. Procurement of authentic Pericosine A is essential for establishing baseline cytotoxicity and target engagement in derivative optimization programs, as synthetic modifications are benchmarked against the natural product's activity profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pericosine A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.